molecular formula C13H13ClN4O2 B2752648 1-(3-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1105232-25-4

1-(3-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No. B2752648
CAS RN: 1105232-25-4
M. Wt: 292.72
InChI Key: ZVDCCGODXMKCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as 'CGP 7930' and belongs to the class of urea derivatives. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Evaluation of Antioxidant Activity

1-(3-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is involved in the synthesis and evaluation of its antioxidant activity. A study by George et al. (2010) explored the condensation of urea, benzaldehyde, and ethyl acetoacetate through the Biginelli reaction to form various derivatives, which were then tested for their antioxidant activity. The research demonstrated a methodological approach for creating compounds that could potentially contribute to antioxidant research applications (George, Sabitha, Kumar, & Ravi, 2010).

New Synthesis Methods

Another significant application is the development of new synthesis methods for related compounds. Baranov et al. (2017) developed a new approach for synthesizing 1-substituted 3а,6а-diarylglycolurils, demonstrating the versatility and potential of urea derivatives in creating complex molecular structures useful in various scientific research areas (Baranov, Antonova, Nelyubina, Kolotyrkina, & Kravchenko, 2017).

Corrosion Inhibition

The compound also finds application in the field of corrosion inhibition. Mistry et al. (2011) investigated the efficacy of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. Their findings highlight the compound's utility in protecting metals from corrosion, providing insights into its application in materials science and engineering (Mistry, Patel, Patel, & Jauhari, 2011).

Blood Glucose Lowering Activity

In the pharmaceutical field, the synthesis and biological evaluation of novel benzenesulfonyl-urea derivatives have been explored for their blood glucose-lowering activity. Ahmad et al. (2009) conducted preliminary biological testing on urea derivatives, revealing significant potential in developing new antidiabetic drugs. This research opens avenues for further exploration of such compounds in medical science (Ahmad, Javed, Rathish, Bano, & Alam, 2009).

Antibacterial Agents Development

The search for new antibacterial agents has also incorporated the use of urea derivatives. Azab, Youssef, and El-Bordany (2013) worked on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to find effective antibacterial agents. Their work signifies the role of such compounds in addressing the need for novel antimicrobial treatments (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2/c14-10-3-1-4-11(9-10)17-13(20)15-7-8-18-12(19)5-2-6-16-18/h1-6,9H,7-8H2,(H2,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDCCGODXMKCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

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